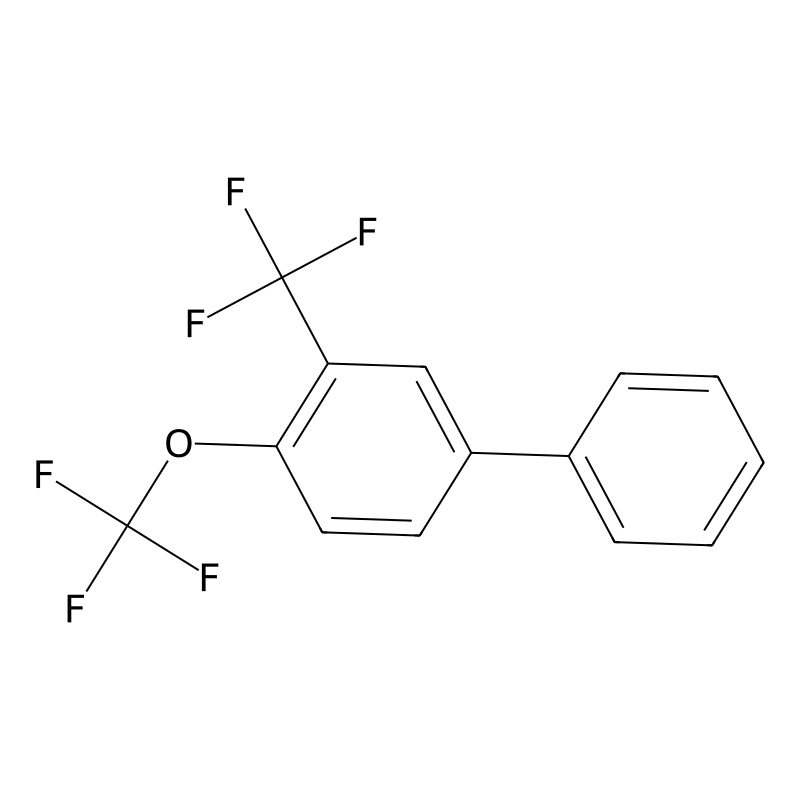

4-(Trifluoromethoxy)-3-(trifluoromethyl)-1,1'-biphenyl

Catalog No.

S6600777

CAS No.

251311-30-5

M.F

C14H8F6O

M. Wt

306.20 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

251311-30-5

Product Name

4-(Trifluoromethoxy)-3-(trifluoromethyl)-1,1'-biphenyl

IUPAC Name

4-phenyl-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene

Molecular Formula

C14H8F6O

Molecular Weight

306.20 g/mol

InChI

InChI=1S/C14H8F6O/c15-13(16,17)11-8-10(9-4-2-1-3-5-9)6-7-12(11)21-14(18,19)20/h1-8H

InChI Key

DHVYKTXABARJAD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(F)(F)F)C(F)(F)F

4-(Trifluoromethoxy)-3-(trifluoromethyl)-1,1'-biphenyl or TFB is a chemical compound that has gained increasing interest in recent years due to its potential applications in a variety of fields, including drug development, materials science, and electronics. This paper aims to provide an informative and engaging overview of TFB, covering its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

TFB is a fluoroaryl ether compound that consists of a biphenyl ring substituted by a trifluoromethyl group and a trifluoromethoxy group. It has the chemical formula C14H9F6O and a molecular weight of 334.21 g/mol. TFB was first synthesized in 2008 by an innovative coupling reaction of tetrafluoroethylene with phenol under oxidative conditions. Since then, it has become a subject of increasing interest due to its unique properties, which make it a promising candidate for various applications.

TFB is a crystalline solid that is insoluble in water but soluble in organic solvents such as dichloromethane and acetonitrile. It has a melting point of 49-51°C and a boiling point of 233-234°C. TFB is chemically stable, and it does not decompose under normal conditions. It exhibits a strong electron-withdrawing effect due to the presence of trifluoromethyl and trifluoromethoxy groups, making it highly polar and hydrophobic.

TFB can be synthesized through a variety of methods, such as the oxidative coupling reaction of phenol with tetrafluoroethylene, the Ullmann reaction of aryl halides with copper, the direct fluorination of biphenyl, and the palladium-catalyzed cross-coupling reaction of arylboronic acids with trifluoromethoxybenzene. Several analytical techniques, such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy, can be used to characterize TFB and confirm its identity and purity.

Several analytical methods can be used to detect and quantify TFB in different samples, such as high-performance liquid chromatography, gas chromatography-mass spectrometry, and capillary electrophoresis. These techniques can provide information on the concentration, purity, and impurities of TFB in various matrices.

Due to its unique properties, TFB has been studied for its potential biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities in vitro. However, further studies are needed to evaluate its toxicity and efficacy in vivo.

TFB has been reported to have low acute toxicity in animal studies, with a predicted LD50 value of over 2000 mg/kg. However, long-term studies are needed to evaluate its chronic toxicity and potential adverse effects in humans.

TFB has shown great potential for various applications in scientific experiments, such as:

- As a building block for the synthesis of new materials with unique properties, such as liquid crystals, polymers, and dendrimers.

- As a ligand for the synthesis of new metal complexes with potential applications in catalysis and electronics.

- As a probe for the detection of reactive oxygen species and as a fluorescent label for bio-imaging.

- As a building block for the synthesis of new materials with unique properties, such as liquid crystals, polymers, and dendrimers.

- As a ligand for the synthesis of new metal complexes with potential applications in catalysis and electronics.

- As a probe for the detection of reactive oxygen species and as a fluorescent label for bio-imaging.

Currently, TFB is a subject of increasing interest in various research fields, such as materials science, organic synthesis, and chemical biology. Several studies have been conducted to explore its unique properties and potential applications. However, more research is needed to fully understand its properties and achieve its full potential.

TFB has the potential to impact various fields of research and industry, such as:

- Drug discovery: TFB can be used as a scaffold for the synthesis of new drug candidates with improved potency and selectivity.

- Materials science: TFB can be used as a building block for new materials with unique properties, such as electrical conductivity, optical activity, and mechanical strength.

- Catalysis: TFB-based ligands can be used in the synthesis of new metal complexes with potential applications in catalysis and electronics.

- Drug discovery: TFB can be used as a scaffold for the synthesis of new drug candidates with improved potency and selectivity.

- Materials science: TFB can be used as a building block for new materials with unique properties, such as electrical conductivity, optical activity, and mechanical strength.

- Catalysis: TFB-based ligands can be used in the synthesis of new metal complexes with potential applications in catalysis and electronics.

Despite the promising properties of TFB, some limitations should be addressed in future research, such as:

- Toxicity and safety: Further studies are needed to evaluate the chronic toxicity and potential adverse effects of TFB in humans.

- Stability and reactivity: The stability and reactivity of TFB under various conditions need to be further evaluated to optimize its potential applications.

- Synthesis and scalability: The synthesis of TFB needs to be optimized to enable its large-scale production for various applications.

- Toxicity and safety: Further studies are needed to evaluate the chronic toxicity and potential adverse effects of TFB in humans.

- Stability and reactivity: The stability and reactivity of TFB under various conditions need to be further evaluated to optimize its potential applications.

- Synthesis and scalability: The synthesis of TFB needs to be optimized to enable its large-scale production for various applications.

Some potential future directions for TFB research include:

- Synthesis of new derivatives with improved properties: Further modification of TFB can lead to the synthesis of new derivatives with tailored properties for specific applications.

- Catalytic applications: The potential catalytic properties of TFB and its derivatives need to be further explored for various applications.

- Biological applications: The potential biological activities and toxicity of TFB need to be further evaluated for potential pharmaceutical and biomedical applications.

- Sensors and detection: TFB-based probes can be used in the development of new sensors and detection systems for various analytes.

- Synthesis of new derivatives with improved properties: Further modification of TFB can lead to the synthesis of new derivatives with tailored properties for specific applications.

- Catalytic applications: The potential catalytic properties of TFB and its derivatives need to be further explored for various applications.

- Biological applications: The potential biological activities and toxicity of TFB need to be further evaluated for potential pharmaceutical and biomedical applications.

- Sensors and detection: TFB-based probes can be used in the development of new sensors and detection systems for various analytes.

In conclusion, TFB is a chemical compound with unique properties that make it a promising candidate for various applications in different fields. Several synthesis methods and analytical techniques can be used to prepare and characterize TFB for different applications. Despite the promising properties of TFB, further research is needed to fully understand its potential implications and overcome its limitations. Nevertheless, the potential applications and future directions of TFB research make it an interesting subject for scientific investigation.

XLogP3

5.6

Hydrogen Bond Acceptor Count

7

Exact Mass

306.04793385 g/mol

Monoisotopic Mass

306.04793385 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds